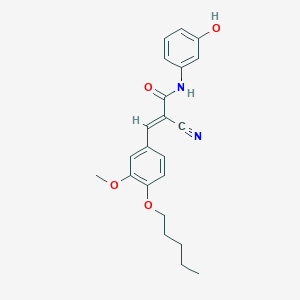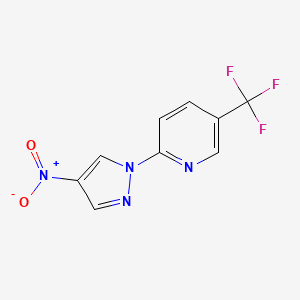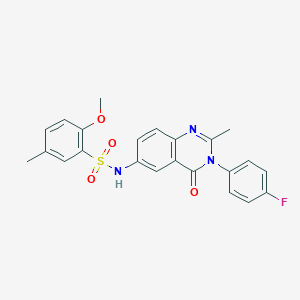
(E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, LY294002, and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves its inhibition of PI3K activity. Specifically, it binds to the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent downstream signaling. This inhibition leads to a decrease in cell proliferation and survival, making it a potential therapeutic target for various diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in lab experiments include its specificity for PI3K inhibition, its ability to induce apoptosis in cancer cells, and its potential applications in various disease models. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. These include further studies to determine its optimal dosage and administration, its potential applications in combination with other drugs, and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Synthesis Methods
The synthesis of (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves several steps, including the reaction of 3-hydroxybenzaldehyde with 3-methoxy-4-pentoxybenzaldehyde in the presence of sodium hydroxide to form 3-(3-methoxy-4-pentoxyphenyl)prop-2-en-1-ol. This intermediate is then reacted with cyanogen bromide and N,N-dimethylformamide to form (E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide.
Scientific Research Applications
(E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes such as cell growth, proliferation, and survival. This inhibition has been shown to have potential therapeutic applications in cancer, inflammatory diseases, and other disorders.
properties
IUPAC Name |
(E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-5-11-28-20-10-9-16(13-21(20)27-2)12-17(15-23)22(26)24-18-7-6-8-19(25)14-18/h6-10,12-14,25H,3-5,11H2,1-2H3,(H,24,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIGUFKHCCJVMM-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(3-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2988361.png)

![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)

![N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2988371.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2988374.png)
![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)

